(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide
Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a benzodioxol moiety (a methylenedioxy-substituted aromatic ring) linked via an α,β-unsaturated carbonyl group to a 4-phenoxyphenylamine substituent. This compound is structurally related to bioactive amides reported in medicinal chemistry, particularly those targeting enzyme inhibition or protein-protein interactions (PPIs) .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(13-7-16-6-12-20-21(14-16)26-15-25-20)23-17-8-10-19(11-9-17)27-18-4-2-1-3-5-18/h1-14H,15H2,(H,23,24)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOHHLYYAGXCV-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as potassium hydroxide (KOH), in an ethanol solution under ultrasonic irradiation . The reaction conditions include:
Reagents: Aldehyde, ketone, potassium hydroxide (KOH)
Solvent: Ethanol
Catalyst: Ultrasonic irradiation
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzodioxole derivatives
Scientific Research Applications
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-microbial and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural Modifications in N-Aryl Substituents
The N-aryl group in acrylamide derivatives significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Spectroscopic and Quantum Mechanical Properties
Comparative data from DFT studies and experimental spectroscopy:
Insights :
- The N-phenyl analog exhibits a lower HOMO-LUMO gap (4.12 eV), suggesting higher reactivity compared to bulkier derivatives .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A benzodioxole moiety, which is known for its diverse biological activities.
- An amide functional group that may enhance binding interactions with biological targets.
IUPAC Name: (E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide
Anticancer Properties
Recent studies have indicated that compounds containing the benzodioxole structure may exhibit anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators.
Case Study:
A study on related benzodioxole derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. The presence of the phenoxy group is thought to contribute to its ability to inhibit pro-inflammatory cytokines.
Research Findings:
In vitro studies have shown that this compound can downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases .
The biological activity of this compound is believed to stem from its interactions with various molecular targets:
- Enzyme Inhibition: The benzodioxole moiety may interact with active sites on enzymes involved in cancer progression or inflammation.
- Receptor Modulation: The phenoxyacetohydrazide structure may facilitate binding to receptors involved in inflammatory responses or cell signaling pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
